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molecular formula C15H14N2O6 B3043143 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 74936-81-5

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B3043143
M. Wt: 318.28 g/mol
InChI Key: TZDPJNSHSWMCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04472411

Procedure details

In 30 ml of isopropyl alcohol were dissolved 1.1 g of 2-nitratopropyl acetoacetate, 1.1 g of 3-nitratopropyl 3-aminocrotonate and 0.79 g of 3-nitrobenzaldehyde. The solution was treated in the manner described in Example 1 to obtain a residue, which was then subjected to column chromatography on silica gel (eluted with n-hexane-ethyl acetate=5:1) and recrystallized from ether to obtain 1.22 g of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-nitratopropyl) ester-5-(3-nitratopropyl) ester.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:8]/[C:9](/[CH3:14])=[CH:10]\[C:11]([O-:13])=[O:12].[N+:15]([C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH:21]=O)([O-:17])=[O:16]>C(O)(C)C>[CH3:5][C:3]1[NH:8][C:9]([CH3:14])=[C:10]([C:11]([OH:13])=[O:12])[CH:21]([C:20]2[CH:23]=[CH:24][CH:25]=[C:18]([N+:15]([O-:17])=[O:16])[CH:19]=2)[C:2]=1[C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
1.1 g
Type
reactant
Smiles
N\C(=C/C(=O)[O-])\C
Name
Quantity
0.79 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was treated in the manner
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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